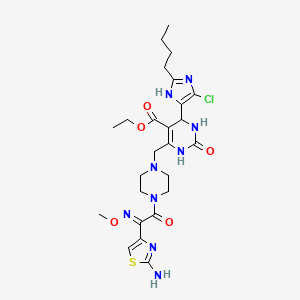
Antibiofilm agent-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiofilm agent-5 is a compound specifically designed to combat biofilm formation by pathogenic microorganisms. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making infections difficult to eradicate. This compound targets these biofilms, disrupting their formation and enhancing the efficacy of antimicrobial treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibiofilm agent-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Initial Preparation: The starting materials are subjected to a series of chemical reactions, including condensation and cyclization, to form the core structure of the compound.
Functionalization: The core structure is then functionalized with specific groups that enhance its antibiofilm properties. This step often involves reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Continuous Processing: Continuous flow reactors may be employed to enhance efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antibiofilm agent-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antibiofilm activity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, can introduce new functional groups that improve the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and ozone are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are typical reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are frequently used in these reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, each with enhanced or modified antibiofilm properties.
Scientific Research Applications
Antibiofilm agent-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of biofilm disruption and the development of new antibiofilm agents.
Biology: Employed in research on microbial biofilms, including studies on biofilm formation, structure, and resistance mechanisms.
Medicine: Investigated for its potential to treat biofilm-associated infections, such as those found in chronic wounds, medical implants, and dental plaque.
Industry: Utilized in the development of coatings and materials that resist biofilm formation, improving the longevity and hygiene of industrial equipment.
Mechanism of Action
The mechanism of action of antibiofilm agent-5 involves multiple pathways:
Quorum Sensing Inhibition: The compound interferes with the quorum sensing pathways of bacteria, preventing them from coordinating biofilm formation.
Extracellular Polymeric Substance Disruption: this compound disrupts the matrix of extracellular polymeric substances, weakening the biofilm structure.
Cell Membrane Disruption: The compound can penetrate and disrupt bacterial cell membranes, leading to cell death and biofilm eradication.
Comparison with Similar Compounds
Antibiofilm agent-5 is unique in its multifaceted approach to biofilm disruption. Similar compounds include:
Antibiofilm Agent-1: Primarily targets quorum sensing pathways but lacks the ability to disrupt extracellular polymeric substances.
Antibiofilm Agent-2: Effective in disrupting extracellular polymeric substances but has limited cell membrane penetration.
Antibiofilm Agent-3: Combines quorum sensing inhibition and extracellular polymeric substance disruption but is less effective in cell membrane disruption.
Properties
Molecular Formula |
C25H34ClN9O5S |
|---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
ethyl 6-[[4-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]piperazin-1-yl]methyl]-4-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H34ClN9O5S/c1-4-6-7-16-30-20(21(26)31-16)19-17(23(37)40-5-2)14(29-25(38)32-19)12-34-8-10-35(11-9-34)22(36)18(33-39-3)15-13-41-24(27)28-15/h13,19H,4-12H2,1-3H3,(H2,27,28)(H,30,31)(H2,29,32,38)/b33-18+ |
InChI Key |
LRFALEUDJOWUTL-DPNNOFEESA-N |
Isomeric SMILES |
CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)OCC)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)C(=NOC)C4=CSC(=N4)N)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















